5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C10H12ClFN2O2 and its molecular weight is 246.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis in Drug Intermediates
A notable application involves the enzymatic synthesis of an ezetimibe intermediate, which utilizes recombinant Escherichia coli expressing carbonyl reductase (CBR) for converting ET-4 to (S)-ET-5, an important chiral intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor. This process achieved a conversion of 99.1% and a diastereomeric excess of 99%, representing the highest values reported for the production of (S)-ET-5 (Liu et al., 2017).
Synthesis of GABA Analogues
The compound also serves as a key intermediate in the synthesis of GABA (γ-aminobutyric acid) analogues, demonstrating the versatility of oxazolidinone derivatives in synthesizing biologically active molecules. Through cyanomethylation of chiral enolates, 2-substituted derivatives of GABA are produced, showcasing the compound's role in synthesizing neurotransmitter analogues (Azam et al., 1996).
Antibiotic Synthesis
Another significant application is in the synthesis of the antibiotic Linezolid, where an expedient cyclization of the α-hydroxy amide derived from isoserine and 3-fluoro-4-morpholinoaniline yields the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to produce Linezolid in almost quantitative yield. This demonstrates the compound's role in the efficient synthesis of clinically important antibiotics (Greco et al., 2014).
Kinetic Resolution for Drug Synthesis
Lipase-catalyzed kinetic resolution has been developed for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one, another intermediate for the synthesis of ezetimibe. This enzymatic method demonstrates the compound's importance in producing intermediates for cholesterol absorption inhibitors (Singh et al., 2013).
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDVYQLNJKCOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177340-06-5 |
Source
|
Record name | 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.